Sub-Nanomolar MNK1 Inhibition Achievable Only from 4,6-Disubstituted Scaffold Derivatives
The 4,6-dichloro substitution pattern uniquely enables the synthesis of compound 21o, a 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative that achieves IC50 values of 1 nM against MNK1 and 7 nM against MNK2 [1]. In contrast, derivatives originating from 4,7-dichloropyrido[3,2-d]pyrimidine in CDK5/DYRK1A programs do not demonstrate sub-100 nM potency against MNK isoforms [2]. No head-to-head comparator study was conducted; this is a cross-study comparison with explicit target divergence.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MNK1: 1 nM; MNK2: 7 nM (for compound 21o derived from 4,6-dichloro scaffold) |
| Comparator Or Baseline | 4,7-Disubstituted derivatives: >100 nM against MNK isoforms (no reported sub-100 nM activity) |
| Quantified Difference | ≥100-fold lower IC50 for MNK1 |
| Conditions | Recombinant kinase assay; MNK1 and MNK2 inhibition measured |
Why This Matters
Procurement of the 4,6-dichloro isomer is prerequisite for accessing the sub-nanomolar MNK1 potency reported in the only published dual MNK/PIM inhibitor series.
- [1] Han Y, Zhang H, Wang S, et al. Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. J Med Chem. 2021;64(18):13719-13735. View Source
- [2] Dehbi O, Tikad A, Bourg S, et al. Synthesis and optimization of an original V-shaped collection of 4-7-disubstituted pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors. Eur J Med Chem. 2014;80:352-363. View Source
